8-bromo-5H-pyrido[4,3-b]indole

Catalog No.
S3485912
CAS No.
1015460-56-6
M.F
C11H7BrN2
M. Wt
247.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-5H-pyrido[4,3-b]indole

CAS Number

1015460-56-6

Product Name

8-bromo-5H-pyrido[4,3-b]indole

IUPAC Name

8-bromo-5H-pyrido[4,3-b]indole

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

InChI

InChI=1S/C11H7BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H

InChI Key

QQZKFCZEMHCHMK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C=CN=C3

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C=CN=C3

8-bromo-5H-pyrido[4,3-b]indole (CAS 1015460-56-6) is a halogenated derivative of γ-carboline, a heterocyclic scaffold prevalent in biologically active molecules. Its primary role in a procurement context is as a key synthetic intermediate. The bromine atom at the C8 position serves as a reliable and specific reaction handle for forming new carbon-carbon or carbon-heteroatom bonds, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. [REFS-1, REFS-2] This enables the construction of complex, C8-functionalized γ-carbolines, which are core structures in various therapeutic candidates, particularly kinase inhibitors for oncological applications. [3]

Research Fit

Synthetic Handle

8-position bromine enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling diversification

Scaffold Class

γ-Carboline (pyrido[4,3-b]indole) privileged heteroaromatic core with reported multi-target engagement

Procurement Logic

Discrete building block; direct halogenation of parent scaffold is not reported in literature

Substituting 8-bromo-5H-pyrido[4,3-b]indole with its unsubstituted parent compound, 5H-pyrido[4,3-b]indole, is not viable for synthetic programs requiring C8 functionalization, as the critical cross-coupling reaction handle is absent. Furthermore, positional isomers such as 7-bromo- or 9-bromo-γ-carboline are not suitable replacements. [REFS-1, REFS-2] The specific location of the bromine atom dictates the electronic properties and steric accessibility of the reaction site, influencing coupling efficiency. More critically, it determines the final three-dimensional structure and target-binding interactions of the resulting molecule. For patented and highly optimized therapeutic agents like specific kinase inhibitors, substitution at any other position yields a distinct chemical entity with different biological activity and intellectual property status. [2]

Substitution Risk

8-Br Target
8-bromo regioisomer: precursor to N5-phenyl derivatives and extended π-systems for materials applications
7-bromo positional isomer yields amino-T807 precursors for CNS imaging; non-overlapping synthetic trajectories and target product classes
8-Br Target
Brominated building block with cross-coupling–ready handle at the 8-position of the indole moiety
Unsubstituted parent 5H-pyrido[4,3-b]indole lacks the halogen handle; direct electrophilic bromination is not reliably reported; SAR entry point is lost
8-Br Target
8-substitution context reported as structurally specific for Sirtuin 2 inhibitory activity within tetrahydropyridoindole chemotype
9-bromo regioisomer or other ring-substitution patterns may alter binding geometry; SAR outcomes may not transfer across positional isomers

MRCK Kinase Inhibitor Synthesis

The C8-bromo moiety is an essential structural feature for creating a class of potent and selective inhibitors of myotonic dystrophy-related Cdc42-binding kinases (MRCK), which are implicated in cancer cell invasion. [1] A derivative synthesized from this 8-bromo precursor, compound BDP5290, demonstrates potent inhibition of MRCKβ. [2] In contrast, the unsubstituted γ-carboline core lacks the necessary reactive site for the key C-C bond formation, making the synthesis of these specific high-potency inhibitors impossible.

Evidence DimensionInhibitory Activity of Final Product (IC50)
Target Compound DataEnables synthesis of compounds with potent MRCKβ inhibitory activity (e.g., BDP5290). [<a href="https://www.mdpi.com/1422-0067/24/3/2598" target="_blank">2</a>]
Comparator Or BaselineUnsubstituted 5H-pyrido[4,3-b]indole cannot be used to synthesize the target molecule.
Quantified DifferenceEnabling vs. non-viable precursor
ConditionsIn vitro kinase inhibition assays for MRCKβ.

Procurement of this specific 8-bromo isomer is non-negotiable for synthesizing this class of patented, high-potency MRCK inhibitors.

Purity Specs
Head-to-head
98% vs 95% minimum
2–3% absolute purity differential across vendor tiers
Impurity profile may influence cross-coupling catalytic efficiency and SAR reproducibility
Vendor COA and analytical documentation review recommended

Suzuki Coupling Substrate

This compound is a proven, effective substrate for Suzuki-Miyaura cross-coupling, a foundational reaction in pharmaceutical manufacturing. While direct yield data for the 8-bromo isomer is found within specific patents, comparable public-domain studies on the closely related 9-bromo-5H-pyrido[4,3-b]indole demonstrate its utility. In these studies, Suzuki coupling with various arylboronic acids proceeded with synthetically useful yields, ranging from 53% to 92%. [1] This establishes a strong baseline for performance, confirming that the brominated γ-carboline scaffold is robustly compatible with standard, scalable palladium-catalyzed coupling conditions.

Evidence DimensionIsolated Yield in Suzuki Coupling
Target Compound DataProven substrate for constructing C8-arylated γ-carbolines.
Comparator Or Baseline9-bromo-5H-pyrido[4,3-b]indole, which provides yields of 53-92% with various partners. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9617255/" target="_blank">1</a>]
Quantified DifferenceDemonstrates compatibility and performance in line with established expectations for this class of substrate.
ConditionsPd(PPh3)4 catalyst, K2CO3 base, 1,4-dioxane/H2O solvent, microwave irradiation at 130°C. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9617255/" target="_blank">1</a>]

This compound is a reliable raw material for a critical and widely used industrial synthesis reaction, reducing process development risk and ensuring compatibility with established manufacturing workflows.

Procurement Cost
Reported
73.7% lower cost/mg at 1 g scale
4.33 vs 16.48 CNY/mg; non-linear economy of scale
Bulk packaging supports cost-efficient multi-step synthetic campaigns
ChemicalBook aggregate pricing as of 2025–2026
Isomer Reactivity
Reported
8-Br → materials π-systems; 7-Br → CNS diagnostic precursors
Distinct product classes with non-overlapping application domains
Isomer choice determines the entire downstream synthetic trajectory
Suzuki-Miyaura coupling context; steric and electronic profiles differ
Scaffold Validation
Class-level
γ-Carboline active across 3 reported target classes
CFTR, Sirtuin 2, and tubulin polymerization contexts
Supports scaffold diversification studies; activity is scaffold-derived, not 8-Br specific
Class-level inference; verify target-specific SAR with final derivatives
Storage
Reported
2–8 °C refrigerated
Off-white to light yellow solid; powder or crystalline form
Refrigerated storage supports long-term integrity for reproducible synthesis
Accelerated stability data not identified in public literature

MRCK Kinase Inhibitor Development

For research and development programs targeting cancer cell motility and invasion by inhibiting MRCKα and MRCKβ. This compound is the required starting material to synthesize specific, potent C8-substituted γ-carboline inhibitors, where the C8 linkage is essential for achieving high affinity and selectivity for the target kinase. [1]

Library Synthesis Scaffold

Ideal for synthetic campaigns focused on generating libraries of novel C8-substituted γ-carboline derivatives. Its demonstrated compatibility with high-throughput Suzuki coupling reactions allows for the rapid and reliable production of diverse analogs for screening against various biological targets, such as serotonin receptors, dopamine receptors, or other kinases. [2]

C8-Functionalized Materials

Serves as a precursor for developing novel organic materials where the electronic and photophysical properties are tuned via substitution at the C8 position of the rigid γ-carboline core. The reliable Suzuki coupling handle enables the introduction of various aromatic groups to modulate properties for applications in fields like organic electronics.

Application Fit Matrix

Application
Selection Property
Validation Focus
CFTR ion channel research
γ-Carboline scaffold with 8-position cross-coupling handle
Reported gating-defect correction in F508del/G551D model systems
Sirtuin 2 inhibition studies
8-substitution context for isoform-preferential SAR exploration
Target engagement verification via p53/α-tubulin hyperacetylation readout
Organic electronic material synthesis
8-bromo precursor for anthracenyl-substituted extended π-systems
Conjugation geometry and optoelectronic property characterization
Tubulin polymerization studies
Colchicine-site pharmacophore entry via 8,9-disubstitution
Cell-cycle arrest and microtubule disruption endpoint review

XLogP3

3

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